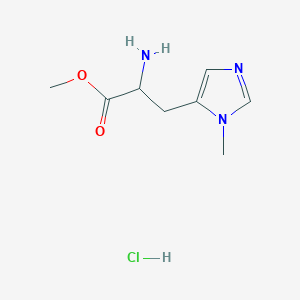
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol
Vue d'ensemble
Description
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol, also known as DMHP, is a synthetic molecule with a variety of uses in laboratory research. It is a hydrazone, a type of organic compound containing a nitrogen-nitrogen double bond, and is widely used in scientific research as a reagent for biochemical and physiological studies.
Applications De Recherche Scientifique
Pharmacology
In pharmacology, 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol is explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its phenylhydrazine group could be involved in the formation of hydrazone linkages which are common in various drug molecules .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for reactions in multiple functional groups, making it a valuable reagent for constructing complex organic molecules .
Analytical Chemistry
In analytical chemistry, 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol could be used as a standard or reference compound in chromatography and spectrometry due to its unique chemical signature .
Biochemistry Research
Researchers in biochemistry may utilize this compound to study enzyme-substrate interactions, particularly with enzymes that interact with phenylhydrazine derivatives. It can help in understanding the biochemical pathways involving similar structures .
Materials Science
Environmental Science
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol: could be used in environmental science to study the degradation of organic compounds in the environment or to develop new methods for the detection of phenolic residues in water sources .
Propriétés
IUPAC Name |
3-(N-aminoanilino)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(2,9-14)8-13(12)10-6-4-3-5-7-10/h3-7,14H,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSABSCWJMXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C1=CC=CC=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1435449.png)



![Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1435455.png)
![5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B1435457.png)
![3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1435459.png)

![tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate](/img/structure/B1435461.png)




